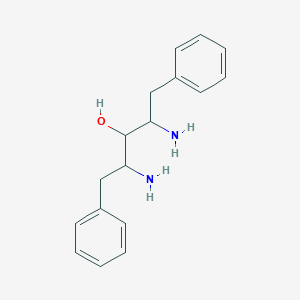
5H-Inden-5-one, 7-butyloctahydro-
Übersicht
Beschreibung
5H-Inden-5-one, 7-butyloctahydro- is a chemical compound with the molecular formula C13H22O It is a derivative of indene, characterized by the presence of a butyl group and an octahydro structure, which indicates the saturation of the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Inden-5-one, 7-butyloctahydro- typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 5H-Inden-5-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions often involve temperatures ranging from 50°C to 100°C and hydrogen pressures of 10-50 atmospheres.
Industrial Production Methods
Industrial production of 5H-Inden-5-one, 7-butyloctahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The choice of catalyst and reaction conditions is optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Inden-5-one, 7-butyloctahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the butyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Inden-5-one, 7-butyloctahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5H-Inden-5-one, 7-butyloctahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene: The parent compound of 5H-Inden-5-one, 7-butyloctahydro-, with an unsaturated ring system.
Octahydroindene: A fully saturated derivative of indene without the butyl group.
Butylindene: An indene derivative with a butyl group but without the octahydro structure.
Uniqueness
5H-Inden-5-one, 7-butyloctahydro- is unique due to its combination of a butyl group and an octahydro structure This combination imparts specific chemical and physical properties, making it distinct from other indene derivatives
Eigenschaften
CAS-Nummer |
72152-83-1 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(3aS,7S,7aR)-7-butyl-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C13H22O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h10-11,13H,2-9H2,1H3/t10-,11-,13-/m0/s1 |
InChI-Schlüssel |
NMJPUKVHEHWPMV-GVXVVHGQSA-N |
Isomerische SMILES |
CCCC[C@H]1CC(=O)C[C@H]2[C@H]1CCC2 |
Kanonische SMILES |
CCCCC1CC(=O)CC2C1CCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-6-bromo-8-isopropyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8324923.png)

![7-Ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B8324934.png)





![Methyl 4-[[(trifluoromethyl)sulfonyl]oxy]-2H-chromene-6-carboxylate](/img/structure/B8324985.png)


![2-Iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8324996.png)


